

An In-depth Technical Guide to (R)-2-Methyl-1,4-butanediol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Methyl-1,4-butanediol

Cat. No.: B3068055

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This guide provides a comprehensive technical overview of **(R)-2-Methyl-1,4-butanediol**, a chiral molecule of significant interest in chemical synthesis and drug development. We will delve into the intricacies of its IUPAC nomenclature, explore its chemical and physical properties, detail established synthesis protocols, and discuss its current and emerging applications. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, actionable understanding of this versatile chemical entity.

Deciphering the Name: IUPAC Nomenclature

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (R)-2-methylbutane-1,4-diol.^{[1][2]} Let's dissect this name to understand the structural information it conveys.

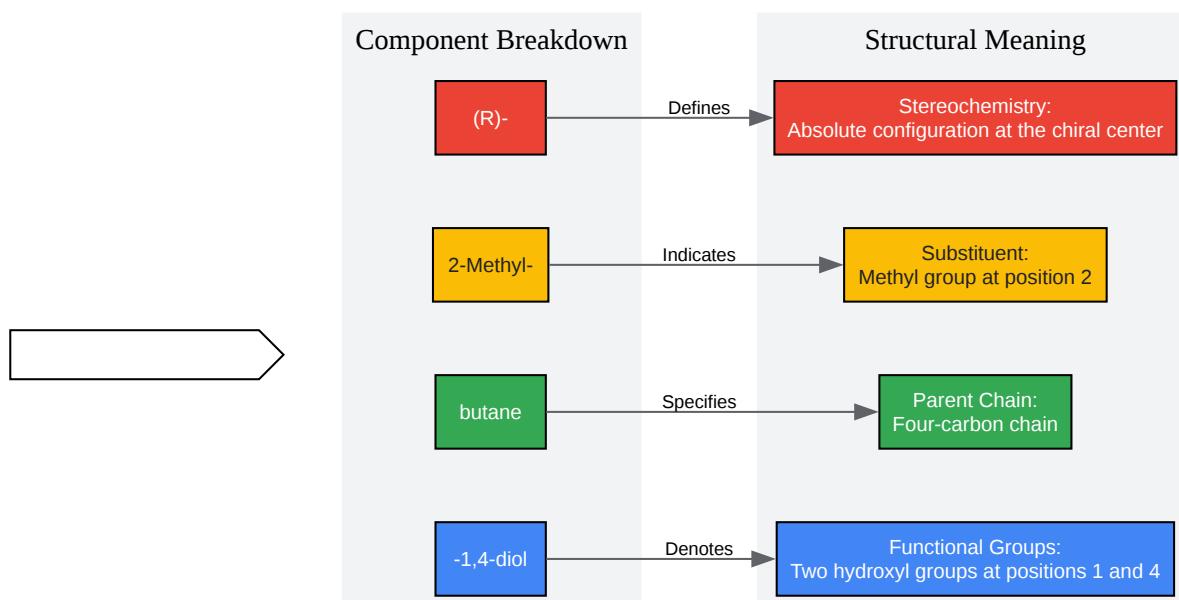
- "-butane-": This indicates the parent hydrocarbon chain consists of four carbon atoms.
- "-diol": This suffix signifies the presence of two hydroxyl (-OH) functional groups.^[3]
- "1,4-": These numbers, or locants, specify that the hydroxyl groups are attached to the first and fourth carbon atoms of the butane chain.
- "2-methyl-": This indicates a methyl (-CH₃) group is attached to the second carbon atom of the butane chain.

- "(R)": This is a crucial stereochemical descriptor. The presence of the methyl group on the second carbon atom creates a chiral center, meaning this carbon is attached to four different groups. This gives rise to two non-superimposable mirror images, or enantiomers. The "(R)" designation, derived from the Latin *rectus* (right), specifies the absolute configuration of this chiral center based on the Cahn-Ingold-Prelog priority rules.[4]

The other enantiomer is designated as (S)-2-Methyl-1,4-butanediol.[1] The specific three-dimensional arrangement of these enantiomers is critical in applications like asymmetric synthesis, where they serve as chiral building blocks.[1]

Visualization of the IUPAC Nomenclature

The following diagram illustrates the logical breakdown of the IUPAC name for **(R)-2-Methyl-1,4-butanediol**.



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Caption: Breakdown of the IUPAC name for **(R)-2-Methyl-1,4-butanediol**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(R)-2-Methyl-1,4-butanediol** is essential for its handling, application, and integration into synthetic workflows.

Property	Value	Source
Molecular Formula	C ₅ H ₁₂ O ₂	[5] [6]
Molecular Weight	104.15 g/mol	[2]
CAS Number	22644-28-6	[1] [5]
Appearance	Colorless liquid	[6]
Density	0.992 g/mL at 20 °C	[5] [7]
Boiling Point	466.15 K (193 °C)	[8]
Topological Polar Surface Area	40.5 Å ²	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	3	[6]

Synthesis of Enantiomerically Pure **(R)-2-Methyl-1,4-butanediol**

The production of enantiomerically pure **(R)-2-Methyl-1,4-butanediol** is a key challenge and a significant area of research, as the specific stereochemistry is crucial for its applications in asymmetric synthesis.[\[1\]](#)

Chiral Auxiliary-Mediated Synthesis

One effective strategy involves the use of chiral auxiliaries, such as D- or L-menthol, which are readily available and inexpensive. The bulky nature of the menthyloxy group provides excellent stereocontrol in subsequent reactions.[\[1\]](#)

A well-established method involves the stereoselective 1,4-addition to a γ -menthyloxybutenolide. This is followed by a series of transformations, including reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH_4), to yield the optically pure (R)-2-methyl-butane-1,4-diol.[1]

3.1.1. Experimental Protocol: Chiral Auxiliary Approach

Objective: To synthesize enantiomerically pure **(R)-2-Methyl-1,4-butanediol**.

Materials:

- γ -(D-menthyloxy)butenolide
- Methylmagnesium bromide (MeMgBr) in THF
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Standard laboratory glassware and equipment

Procedure:

- Grignard Reaction:
 - Dissolve γ -(D-menthyloxy)butenolide in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to -78°C using a dry ice/acetone bath.
 - Slowly add a solution of methylmagnesium bromide in THF dropwise to the reaction mixture.

- Stir the reaction at -78 °C for 2 hours.
- Allow the reaction to warm to room temperature and stir for an additional 12 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Reduction with LiAlH₄:
- Dissolve the crude product from the previous step in anhydrous diethyl ether under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Carefully add lithium aluminum hydride portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Cool the reaction back to 0 °C and quench by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then water again.
- Filter the resulting white precipitate and wash thoroughly with diethyl ether.
- Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purification:
- Purify the crude diol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **(R)-2-Methyl-1,4-butanediol**.

Self-Validation: The enantiomeric excess of the final product should be determined using chiral gas chromatography or high-performance liquid chromatography. The structure should be

confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

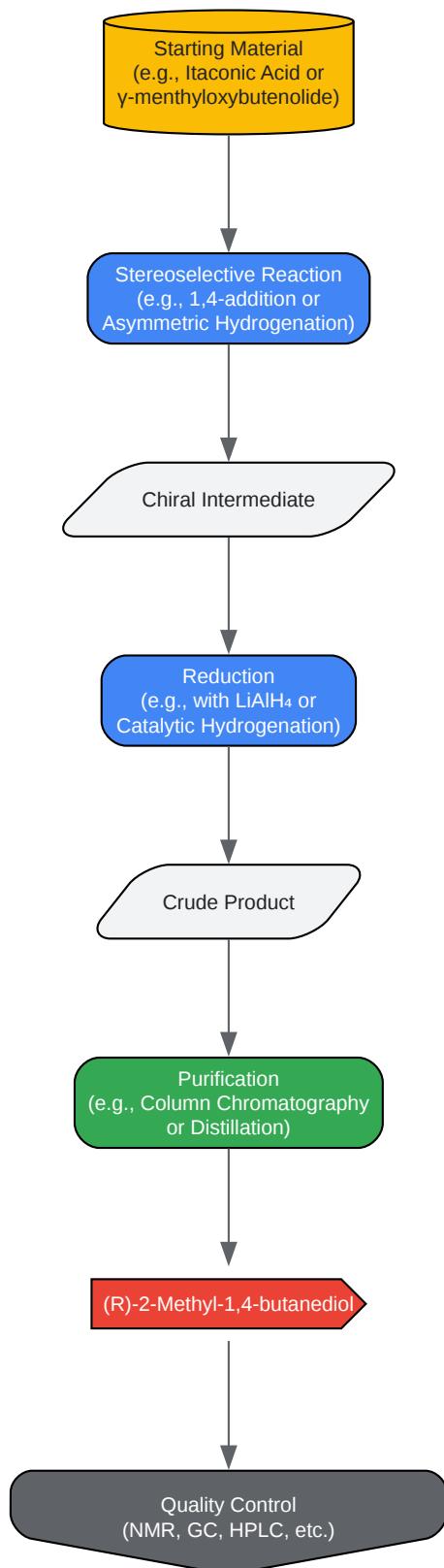
Biocatalytic and Fermentation Routes

Emerging research focuses on sustainable methods for producing 2-methyl-1,4-butanediol and its precursors from renewable resources. One prominent approach is the catalytic hydrogenation of itaconic acid, a bio-based platform chemical.^[1] While this often produces a racemic mixture, advancements in biocatalysis and metabolic engineering are paving the way for enantioselective production.

For instance, non-naturally occurring microbial organisms with engineered 4-hydroxybutanoic acid (4-HB) and 1,4-butanediol (1,4-BDO) biosynthetic pathways can be cultured under substantially anaerobic conditions to produce 1,4-BDO.^[9] Further research into stereoselective enzymes within these pathways could lead to the direct production of the (R)-enantiomer.

Synthesis Workflow Visualization

The following diagram illustrates a generalized workflow for the chemical synthesis of **(R)-2-Methyl-1,4-butanediol**.



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Caption: Generalized workflow for the synthesis of **(R)-2-Methyl-1,4-butanediol**.

Applications in Research and Drug Development

The unique structural features of **(R)-2-Methyl-1,4-butanediol**, namely its chirality and the presence of two hydroxyl groups, make it a valuable building block in several areas.

Chiral Building Block in Asymmetric Synthesis

The primary application of enantiomerically pure **(R)-2-Methyl-1,4-butanediol** is as a chiral synthon. Its defined stereochemistry allows for the construction of complex molecules with specific three-dimensional arrangements, which is of paramount importance in the synthesis of pharmaceuticals and agrochemicals.^[6] The two hydroxyl groups offer versatile handles for further chemical transformations.

Polymer Chemistry

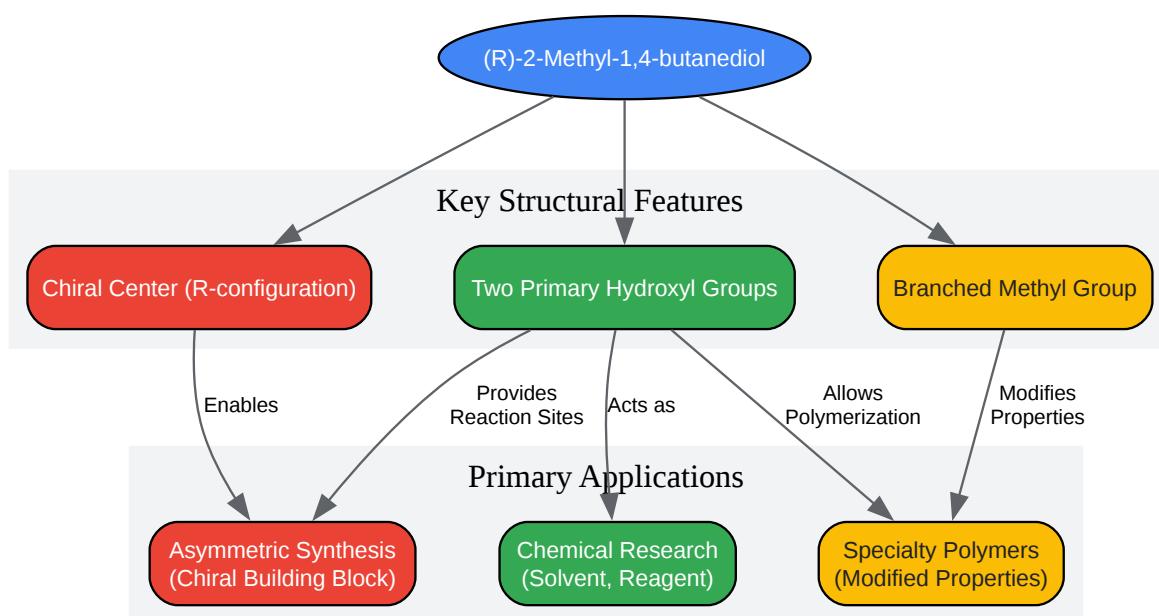
While its linear counterpart, 1,4-butanediol, is a major component in the production of polymers like polybutylene terephthalate (PBT) and spandex, the branched structure of 2-methyl-1,4-butanediol imparts different properties to polymers.^{[1][10]} The methyl group disrupts the polymer chain packing, which can reduce crystallinity and alter the glass transition temperature. This allows for the fine-tuning of material properties for specialized applications.^[1]

Potential Pharmacological Significance

While **(R)-2-Methyl-1,4-butanediol** itself is not a known therapeutic agent, its structural relationship to 1,4-butanediol is noteworthy. 1,4-butanediol is metabolized in the body to γ -hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.^[11] The pharmacological effects of **(R)-2-Methyl-1,4-butanediol** and its potential metabolites are not well-documented and represent an area for future investigation.

Logical Relationships in Application

The following diagram illustrates the relationship between the structural features of **(R)-2-Methyl-1,4-butanediol** and its applications.

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Caption: Relationship between structure and applications of **(R)-2-Methyl-1,4-butanediol**.

Safety and Handling

2-Methyl-1,4-butanediol is classified as causing serious eye irritation.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of eye protection and gloves. It is intended for research use only and is not for human or veterinary use.[1]

Conclusion

(R)-2-Methyl-1,4-butanediol is more than just a simple diol; it is a stereochemically defined molecule with significant potential in the synthesis of complex chemical entities. A firm grasp of its IUPAC nomenclature provides immediate insight into its structure. Its synthesis, particularly in an enantiomerically pure form, relies on established principles of stereoselective reactions. As the demand for chiral pharmaceuticals and advanced materials grows, the importance of versatile building blocks like **(R)-2-Methyl-1,4-butanediol** will undoubtedly continue to increase, making a thorough technical understanding of this compound essential for innovation in the chemical and life sciences.

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References

- 1. 2-Methyl-1,4-butanediol | 2938-98-9 | Benchchem [benchchem.com]
- 2. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 4. R and S in Naming Chiral Molecules - Chemistry Steps [chemistrysteps.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. (S)-2-Methyl-1,4-butanediol = 97.0 GC sum of enantiomers 70423-38-0 [sigmaaldrich.com]
- 8. 1,4-Butanediol, 2-methyl- [webbook.nist.gov]
- 9. US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors - Google Patents [patents.google.com]
- 10. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 11. 1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-2-Methyl-1,4-butanediol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3068055#iupac-name-for-r-2-methyl-1-4-butanediol>]

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